molecular formula C21H16N2O2 B2675772 N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921545-81-5

N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2675772
M. Wt: 328.371
InChI Key: VKMLMCXIETZVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound with the molecular formula C21H16N2O2 and a molecular weight of 328.371. It has been used in the design and synthesis of novel antitumor agents .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of novel small molecules activating procaspase-3 . The compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . The most potent compound was three to five-fold more cytotoxic than PAC-1 in three cancer cell lines tested .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

A study by Devale et al. (2017) explored the use of substituted N-(2-(2,3-dioxoindolin-1-yl)acetyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide for inhibiting HIV-1 reverse transcriptase. This compound, combining features from HEPT and oxyindole, showed promising in vitro RT inhibitory activity, surpassing the standard drug rilpivirine in some cases.

Anticancer Activity

Alafeefy et al. (2015) investigated certain N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides for anticancer activity. Some derivatives displayed remarkable antitumor activity against various cell lines, with potency greater than the standard drug CFM-1 (Alafeefy et al., 2015).

Gudipati et al. (2011) synthesized N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which demonstrated potent anticancer and antioxidant activities. The compounds effectively inhibited growth of various cancer cell lines, comparable to cisplatin (Gudipati et al., 2011).

Antiepileptic Activity

Asadollahi et al. (2019) explored N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides for antiepileptic activity. The synthesized compounds, particularly 5c, 5e, and 5f, showed significant antiepileptic effects, with compound 5c exhibiting higher latency time than the control drug thalidomide (Asadollahi et al., 2019).

Antimicrobial Activity

Shankaraiah et al. (2019) synthesized N-(1-isopropyl-2-oxoindolin-5-yl)substituted amide derivatives, demonstrating potent antimicrobial activities at certain concentrations (Shankaraiah et al., 2019).

properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c24-20-13-17-12-18(10-11-19(17)23-20)22-21(25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMLMCXIETZVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide

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